4-bromo-2-(trifluoromethoxy)benzene-1-sulfonamide
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Overview
Description
4-Bromo-2-(trifluoromethoxy)benzene-1-sulfonamide is an organic compound that features a bromine atom, a trifluoromethoxy group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(trifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the bromination of 2-(trifluoromethoxy)aniline to introduce the bromine atom at the 4-position. This is followed by sulfonation to attach the sulfonamide group. The reaction conditions often involve the use of bromine or brominating agents and sulfonating agents under controlled temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and sulfonation processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(trifluoromethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2-(trifluoromethoxy)benzene-1-sulfonamide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug development, particularly for its ability to interact with biological targets.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-2-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with molecular targets through its functional groups. The bromine and trifluoromethoxy groups can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, while the sulfonamide group can form covalent bonds with nucleophilic sites on biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene
- 1-Bromo-4-(trifluoromethoxy)benzene
- 4-Bromo-2-(trifluoromethoxy)aniline
Uniqueness
4-Bromo-2-(trifluoromethoxy)benzene-1-sulfonamide is unique due to the presence of both a trifluoromethoxy group and a sulfonamide group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can enhance its reactivity and interactions with biological targets compared to similar compounds.
Properties
CAS No. |
749262-49-5 |
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Molecular Formula |
C7H5BrF3NO3S |
Molecular Weight |
320.1 |
Purity |
95 |
Origin of Product |
United States |
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